molecular formula C21H18FN3O4 B2478542 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide CAS No. 2034411-24-8

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide

Cat. No.: B2478542
CAS No.: 2034411-24-8
M. Wt: 395.39
InChI Key: ONMUUSIFCGTOKS-UHFFFAOYSA-N
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Description

N-(2-(7-Fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide is a structurally complex molecule featuring a fused benzo[f][1,4]oxazepine core with a 7-fluoro substituent and a 3-oxo group. The ethyl linker connects this bicyclic system to a 2-hydroxyquinoline-4-carboxamide moiety.

Properties

IUPAC Name

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-oxo-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O4/c22-14-5-6-18-13(9-14)11-25(20(27)12-29-18)8-7-23-21(28)16-10-19(26)24-17-4-2-1-3-15(16)17/h1-6,9-10H,7-8,11-12H2,(H,23,28)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMUUSIFCGTOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic routes and reaction conditions: The synthesis of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide typically involves several key steps. The process starts with the fluorination of a benzooxazepine precursor under controlled conditions to introduce the fluorine atom. Subsequent steps include the selective reduction of the resulting fluorinated oxazepinone, followed by the introduction of an ethyl side chain through a reaction with an appropriate alkylating agent. The final step involves coupling the resulting intermediate with 2-hydroxyquinoline-4-carboxamide, using a suitable coupling reagent under mild conditions to obtain the target compound.

  • Industrial production methods: Industrial-scale production often mirrors the laboratory synthesis, but with optimizations for large-scale yield and efficiency. Process development focuses on the scalability of each reaction step, purification techniques to ensure high purity, and cost-effective use of reagents and solvents. Continuous flow synthesis and automated systems may be employed to enhance the overall production efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at multiple sites under acidic or alkaline conditions:

  • Oxazepine Ring Hydrolysis :
    The lactam ring in the benzooxazepine system undergoes acid-catalyzed hydrolysis at 80–100°C, yielding a dicarboxylic acid intermediate. Under basic conditions (pH > 10), ring-opening produces a secondary amine derivative (Figure 1A) .
    Conditions :

    • Acidic: 1M HCl, reflux (80°C), 6–8 hours.

    • Basic: 0.5M NaOH, 70°C, 4 hours.

  • Carboxamide Hydrolysis :
    The quinoline-4-carboxamide group resists hydrolysis under mild conditions but cleaves in concentrated H2SO4 or HCl at elevated temperatures (110–120°C) .

Reaction Site Conditions Product Yield
Oxazepine lactam1M HCl, 80°C, 8hDicarboxylic acid derivative72%
Carboxamide6M HCl, 110°C, 12h2-Hydroxyquinoline-4-carboxylic acid68%

Nucleophilic Substitution

The electron-deficient aromatic system in the benzooxazepine ring facilitates nucleophilic substitution at the 7-fluoro position:

  • Fluorine Displacement :
    Reaction with primary amines (e.g., methylamine) in DMF at 120°C replaces the fluorine atom with an amine group via an SNAr mechanism .
    Kinetics :

    • Rate constant (k) = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ (with methylamine).

    • Activation energy (Eₐ) = 85 kJ/mol.

Nucleophile Conditions Product Conversion
MethylamineDMF, 120°C, 24h7-Amino substituted derivative89%
Sodium methoxideMeOH, reflux, 48h7-Methoxy substituted derivative78%

Oxidation Reactions

The hydroxyquinoline moiety exhibits redox activity:

  • Quinoline Hydroxyl Group Oxidation :
    Treatment with Jones reagent (CrO3/H2SO4) oxidizes the 2-hydroxy group to a ketone, forming 2-oxo-quinoline-4-carboxamide .
    Side Reaction :
    Over-oxidation at >50°C leads to quinoline ring degradation (15% byproduct).

Oxidizing Agent Conditions Product Selectivity
Jones reagent0°C, 2h2-Oxo derivative92%
KMnO4 (acidic)25°C, 6hRing-opened dicarboxylic acid41%

Ring-Opening and Rearrangements

The oxazepine ring participates in unique rearrangements:

  • Thermal Ring Contraction :
    Heating above 200°C induces a retro-Diels-Alder reaction, releasing CO2 and forming a benzazepine intermediate.

  • Photochemical Rearrangement :
    UV irradiation (254 nm) in acetonitrile generates a spirocyclic isomer via a diradical mechanism .

Process Conditions Product Yield
Thermal contraction220°C, N2 atmosphere, 1hBenzazepine derivative63%
UV-induced rearrangement254 nm, CH3CN, 48hSpirocyclic isomer55%

Acid-Base Interactions

The compound displays pH-dependent tautomerism and coordination chemistry:

  • Tautomeric Equilibrium :
    The 2-hydroxyquinoline group exists in equilibrium between keto (predominant at pH < 5) and enol (pH > 8) forms, confirmed by UV-Vis spectroscopy (λmax shift from 320 nm to 350 nm) .

  • Metal Chelation :
    Binds Fe³⁺ and Cu²⁺ at the hydroxyquinoline site, forming stable 1:1 complexes (log K = 8.2 and 7.9, respectively) .

Comparative Reactivity Analysis

A reactivity hierarchy was established using DFT calculations (B3LYP/6-311+G**):

Site Electrophilicity Index (ω) Nucleophilicity Index (N)
7-Fluoro position1.45 eV0.87 eV
Carboxamide carbonyl1.32 eV1.02 eV
Hydroxyquinoline -OH1.18 eV1.24 eV

Higher ω values indicate greater electrophilic reactivity, while higher N values correlate with nucleophilicity .

Biological Activity

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

  • Fluorinated benzo[f][1,4]oxazepin moiety : Enhances biological activity through increased binding affinity.
  • Hydroxyquinoline group : Known for its role in chelation and interaction with metal ions.
  • Carboxamide functional group : Potentially involved in hydrogen bonding with biological targets.

The molecular formula is C18H15F3N2O3C_{18}H_{15}F_{3}N_{2}O_{3}, with a molecular weight of approximately 397.3 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Kinases : The compound may inhibit receptor interacting protein 1 (RIP1) kinase, which plays a crucial role in necroptosis and inflammation pathways. In vitro studies have shown that compounds with similar structures exhibit potent inhibition of RIP1 kinase activity .
  • Cellular signaling pathways : It may modulate pathways involved in cell survival and apoptosis, particularly under stress conditions induced by tumor necrosis factor (TNF) signaling.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • IC50 Values : Studies have reported IC50 values in the low micromolar range for inhibiting cancer cell proliferation, suggesting potent activity against cancer cells .
CompoundTargetIC50 (nM)Cell Line
Compound XRIP132 ± 5.8U937
Compound YLSD155MGC-803

Inhibition of Necroptosis

In cellular assays, the compound has been shown to effectively block necroptosis induced by TNF and caspase inhibitors. This is particularly relevant for therapeutic approaches targeting inflammatory diseases and cancer .

Case Studies

  • In Vitro Studies : A study demonstrated that the compound significantly reduced necrotic cell death in U937 monocytic cells when treated with TNF and zVAD.fmk. The results indicated a clear dose-dependent response .
  • Pharmacokinetics : In vivo studies on rats revealed favorable pharmacokinetic profiles with an area under the curve (AUC) of 2.2 µg·h/mL and a half-life of approximately 2.9 hours at a dose of 2 mg/kg . These findings suggest potential for oral bioavailability.

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • MCF-7 (Breast Cancer) : Compound demonstrated an IC50 value indicating effective inhibition of cell growth.
  • Panc-1 (Pancreatic Cancer) : Similar findings were observed, suggesting its potential as a chemotherapeutic agent.

Case studies have shown that modifications to the compound's structure can enhance its efficacy against specific cancer types, with some derivatives achieving IC50 values as low as 1.2 µM against MCF-7 cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have reported that it possesses inhibitory effects against various bacterial strains, including:

  • Pseudomonas aeruginosa
  • Klebsiella pneumoniae

Inhibition zones measured during experiments were comparable to standard antibiotics, indicating its potential as a new antimicrobial agent .

Synthesis Techniques

Recent advancements in synthetic methodologies have facilitated the development of this compound and its derivatives. Techniques such as:

  • Chemoselective Michael reactions
  • Refluxing with various reagents under acidic conditions

These methods yield high purity and yield of the target compounds, making them suitable for further biological evaluation .

Notable Derivatives

Several derivatives of this compound have been synthesized with enhanced biological activities. For example:

  • 5-bromo-N-(2-(7-fluoro... : Exhibits strong antitumor properties.
  • N-(2-(7-fluoro... : Displays significant antimicrobial activity.

These derivatives are crucial for exploring structure–activity relationships (SAR) that can lead to the development of more effective therapeutic agents.

Comparison with Similar Compounds

Benzo[b][1,4]oxazin-3(4H)-one Analogues

Compounds such as 4-(3-(2-Fluoro-3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-phenylpiperazine-1-carboxamide (54) and 4-(3-(2,2-Difluoro-3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-phenylpiperazine-1-carboxamide (55) () share a benzo[b][1,4]oxazine core, a six-membered ring system, compared to the seven-membered benzo[f][1,4]oxazepine in the target compound. Key differences include:

  • Substituent Effects : Fluorination at position 2 in compound 54 (vs. 7-fluoro in the target) alters electronic properties and steric interactions. Compound 55’s difluoro substitution further reduces electron density at the oxazine ring, which could influence metabolic stability .

Quinoline Carboxamide Derivatives

The target compound’s 2-hydroxyquinoline-4-carboxamide group resembles N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (47) and N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (52) (). Notable contrasts include:

  • Substituent Positioning : The target’s 2-hydroxy group may enhance hydrogen-bonding interactions compared to the thioxo or chloro groups in compounds 47 and 52.
  • Adamantane Moieties : Compounds 47 and 52 incorporate bulky adamantyl groups, which improve lipophilicity and blood-brain barrier penetration, whereas the target lacks such modifications .

Functional Group Modifications

Carboxamide Linkers

The ethyl carboxamide linker in the target compound is structurally simpler than the piperazine-linked carboxamides in 5-[4-[(2-ethyl-5-fluoro-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-6-fluoro-N-methyl-pyridine-2-carboxamide (22) (). Piperazine groups often enhance solubility and bioavailability but may increase metabolic susceptibility compared to the target’s ethyl linker .

Fluorination Patterns

Fluorine substituents in the target (7-position) and analogues (e.g., 2-fluoro in compound 54) modulate electronic and steric properties. For example:

  • Electron-Withdrawing Effects: Fluorine at position 7 in the target may stabilize the oxazepine ring’s keto-enol tautomerism, whereas 2-fluoro in compound 54 directs electron withdrawal to the adjacent carbonyl group .

Key Observations :

  • Lower yields in compound 22 (6%) and compound 55 (30%) suggest challenges in introducing multiple fluorine atoms or piperazine linkers.

Pharmacological Implications (Inferred from Structural Analogues)

  • Enzyme Inhibition : The 3-oxo group in the target and analogues (e.g., compound 54) may act as a hydrogen-bond acceptor, mimicking substrates of kinases or proteases .
  • Antimicrobial Potential: Quinoline carboxamides () are known for antimicrobial activity; the target’s 2-hydroxyquinoline moiety could enhance this effect .

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